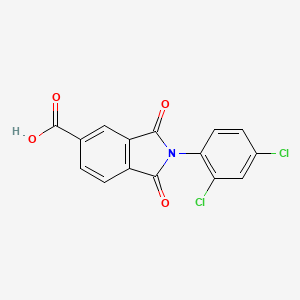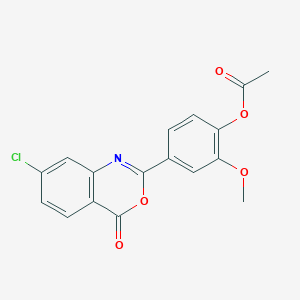![molecular formula C24H21N3O2 B5627453 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B5627453.png)
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a naphthyl group, a pyridazinone ring, and a phenethylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyridazinone ring. Subsequent reactions with phenethylamine and acetic anhydride yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties .
Applications De Recherche Scientifique
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide has been studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a naphthyl group, pyridazinone ring, and phenethylacetamide moiety makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-23(25-16-15-18-7-2-1-3-8-18)17-27-24(29)14-13-22(26-27)21-12-6-10-19-9-4-5-11-20(19)21/h1-14H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFCSYPSNMDOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5627371.png)
![N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5627372.png)
![2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol](/img/structure/B5627381.png)
![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)


![N-[(2-ethoxypyridin-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5627402.png)
![N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B5627423.png)
![1-{[(2-Chlorophenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B5627430.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)

![2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5627447.png)
![2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone](/img/structure/B5627458.png)

